[3,4'-Bipyridin]-5-amine, N-[(4-chloro-3-fluorophenyl)methyl]-
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Overview
Description
N-(4-Chloro-3-fluorobenzyl)-[3,4’-bipyridin]-5-amine is a synthetic organic compound that belongs to the class of bipyridine derivatives This compound is characterized by the presence of a 4-chloro-3-fluorobenzyl group attached to a bipyridine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-fluorobenzyl)-[3,4’-bipyridin]-5-amine typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a 4-chloro-3-fluorobenzyl halide reacts with a bipyridine derivative under basic conditions. The reaction is often carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-fluorobenzyl)-[3,4’-bipyridin]-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-Chloro-3-fluorobenzyl)-[3,4’-bipyridin]-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(4-Chloro-3-fluorobenzyl)-[3,4’-bipyridin]-5-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine.
Erlotinib: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine.
Lapatinib: N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine.
Uniqueness
N-(4-Chloro-3-fluorobenzyl)-[3,4’-bipyridin]-5-amine is unique due to its specific substitution pattern on the bipyridine scaffold, which imparts distinct chemical and biological properties. Its combination of a chloro and fluoro substituent on the benzyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
821784-74-1 |
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Molecular Formula |
C17H13ClFN3 |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
N-[(4-chloro-3-fluorophenyl)methyl]-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C17H13ClFN3/c18-16-2-1-12(7-17(16)19)9-22-15-8-14(10-21-11-15)13-3-5-20-6-4-13/h1-8,10-11,22H,9H2 |
InChI Key |
MXXGBNBXQBXCOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=CN=CC(=C2)C3=CC=NC=C3)F)Cl |
Origin of Product |
United States |
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